molecular formula C12H13N5O3S2 B14922183 1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide

1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide

Cat. No.: B14922183
M. Wt: 339.4 g/mol
InChI Key: XVCSVLCTCQKJBS-UHFFFAOYSA-N
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Description

1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(phenylsulfonyl)hydrazine to yield the desired compound . Industrial production methods often employ similar synthetic routes but may include optimizations for yield and purity, such as the use of catalysts or specific reaction conditions .

Mechanism of Action

The mechanism of action of 1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .

Properties

Molecular Formula

C12H13N5O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(benzenesulfonamidocarbamothioyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13N5O3S2/c1-17-10(7-8-13-17)11(18)14-12(21)15-16-22(19,20)9-5-3-2-4-6-9/h2-8,16H,1H3,(H2,14,15,18,21)

InChI Key

XVCSVLCTCQKJBS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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